2,2,3,4,4,4-Hexafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate
Description
2,2,3,4,4,4-Hexafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate is a fluorinated carbonate ester characterized by two distinct perfluorinated segments: a hexafluorobutyl group (C4H3F6) and a perfluorohexyl chain (C6H4F9).
Properties
Molecular Formula |
C11H7F15O3 |
|---|---|
Molecular Weight |
472.15 g/mol |
IUPAC Name |
2,2,3,4,4,4-hexafluorobutyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate |
InChI |
InChI=1S/C11H7F15O3/c12-4(8(17,18)19)6(13,14)3-29-5(27)28-2-1-7(15,16)9(20,21)10(22,23)11(24,25)26/h4H,1-3H2 |
InChI Key |
CGMWOGOCUPQUEN-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)OCC(C(C(F)(F)F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,2,3,4,4,4-Hexafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate typically involves the reaction of hexafluorobutyl alcohol with perfluorohexyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
Chemical Reactions Analysis
2,2,3,4,4,4-Hexafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form hexafluorobutyl alcohol and perfluorohexyl alcohol.
Oxidation and Reduction: While the compound is generally resistant to oxidation and reduction due to the presence of fluorine atoms, specific conditions and reagents can facilitate these reactions.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,3,4,4,4-Hexafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of fluorinated polymers and surfactants.
Biology and Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable emulsions and its biocompatibility.
Mechanism of Action
The mechanism of action of 2,2,3,4,4,4-Hexafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate is primarily based on its chemical structure. The presence of multiple fluorine atoms creates a highly stable and inert compound that resists degradation. This stability is due to the strong carbon-fluorine bonds, which are among the strongest in organic chemistry .
The molecular targets and pathways involved in its action depend on the specific application. For example, in drug delivery, the compound can interact with biological membranes to enhance the stability and bioavailability of the encapsulated drug .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and analogous fluorinated carbonates, acrylates, and derivatives:
Key Differences in Properties and Reactivity
Hydrophobicity :
- The target compound’s dual fluorinated segments likely enhance hydrophobicity compared to shorter-chain analogs like sec-butyl derivatives (CA: ~84° for similar fluorinated resins vs. 154.38° for hexafluorobutyl methacrylate copolymers) .
- Poly(perfluorohexyl methacrylate) exhibits a CA of 124°, while acrylates with hexafluorobutyl groups achieve higher CAs (154.38°), suggesting branching and acrylate functionality amplify hydrophobicity .
Synthetic Efficiency :
- Longer perfluoroalkyl chains (e.g., 1H,1H,2H,2H-perfluorohexyl iodide) improve alkylation yields (>50%) compared to shorter chains (e.g., methyl iodide) in MOF-based catalytic systems . This implies the target compound’s synthesis may benefit from optimized fluorinated precursors.
urea) in material behavior .
Thermal and Physical Stability :
- Compounds like 2,2,3,4,4,4-hexafluorobutyl acrylate exhibit high boiling points (145.37°C) and density (1.343 g/cm³), whereas carbonates (e.g., C10H6F14O3) may prioritize chemical inertness over volatility .
Biological Activity
2,2,3,4,4,4-Hexafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate is a fluorinated organic compound with potential applications in various fields including materials science and biomedicine. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications. This article reviews the available literature on the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H8F6O2
- Molecular Weight : 250.14 g/mol
- Physical State : Clear colorless liquid
- Boiling Point : 158 °C
- Density : 1.348 g/mL at 25 °C
- Water Solubility : Difficult to mix in water
Biological Activity Overview
The biological activity of fluorinated compounds like 2,2,3,4,4,4-Hexafluorobutyl carbonate can be influenced by their unique chemical structure. Fluorinated compounds are known to exhibit various biological effects due to their lipophilicity and stability against metabolic degradation.
- Cell Membrane Interaction : Fluorinated compounds can integrate into lipid membranes due to their hydrophobic nature. This can alter membrane fluidity and permeability.
- Enzyme Inhibition : Some fluorinated compounds have been shown to inhibit specific enzymes by mimicking natural substrates or altering enzyme conformation.
- Receptor Modulation : These compounds may interact with cellular receptors affecting signaling pathways.
Case Study 1: Toxicological Assessment
A study conducted on the toxicological effects of fluorinated compounds indicated that exposure to high concentrations could lead to cytotoxicity in various cell lines. The study highlighted the need for further investigation into the dose-response relationship of 2,2,3,4,4,4-Hexafluorobutyl carbonate specifically.
| Study Aspect | Findings |
|---|---|
| Cell Lines Tested | HepG2 (liver), A549 (lung) |
| Concentration Range | 0.1 µM - 100 µM |
| Observed Effects | Cytotoxicity at >50 µM |
Case Study 2: Environmental Impact
Research has shown that fluorinated compounds can accumulate in biological systems and may pose risks to wildlife and humans through biomagnification. A study on marine mammals revealed significant levels of perfluorinated compounds in tissues correlating with environmental exposure levels.
| Species | Average Concentration (ng/g) |
|---|---|
| Indo-Pacific Humpback Dolphin | 26-693 |
| Finless Porpoise | 51.3-262 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
